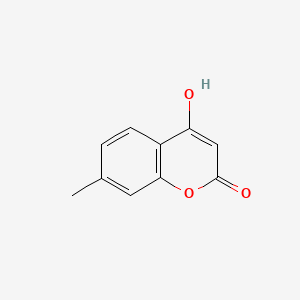

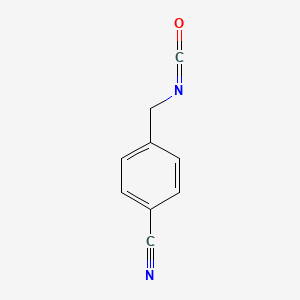

4-(Isocyanatomethyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Isocyanatomethyl)benzonitrile” is a chemical compound used in research . It is available for purchase from various chemical suppliers .

Synthesis Analysis

While specific synthesis methods for “4-(Isocyanatomethyl)benzonitrile” were not found, there are general methods for preparing benzonitriles. One method involves reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150°C and 190°C . Another method involves the green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent .Scientific Research Applications

Synthesis of Bioactive Compounds

- Research focuses on the synthesis of various heterocyclic compounds, which are crucial in pharmaceutical and material science applications. For instance, the development of practical synthesis methods for bioactive compounds like 2-Fluoro-4-bromobiphenyl highlights the importance of efficient synthesis in pharmaceutical manufacturing (Qiu et al., 2009).

Heterocyclic Scaffolds in Medicinal Chemistry

- Heterocyclic compounds, including benzoxaborole and benzofuran derivatives, have shown a broad spectrum of biological activities, offering a foundation for developing new classes of therapeutic agents. Such scaffolds are integral in designing anti-bacterial, anti-fungal, anti-viral, and anti-inflammatory agents (Nocentini et al., 2018).

Enzyme-mediated Bioremediation

- The study of enzyme-producing bacteria capable of hydrolyzing toxic nitrile compounds opens avenues for bioremediation and the environmentally friendly synthesis of valuable pharmaceutical intermediates. This research highlights the potential for microbial degradation of hazardous chemicals, including aromatic nitriles (Sulistinah & Riffiani, 2018).

Microwave-assisted Organic Synthesis

- Advances in microwave-assisted synthesis techniques for heterocyclic compounds like benzoxazoles demonstrate the importance of innovative methodologies in reducing reaction times and enhancing yield, which is relevant for the efficient synthesis of complex molecules (Özil & Menteşe, 2020).

Applications in Supramolecular Chemistry

- The utilization of specific functional groups, such as isonitriles, in polymer supports for the covalent fixation of biologically active molecules indicates the versatility of these groups in constructing complex, functional materials for a range of applications, from drug delivery systems to materials science (Goldstein, 1981).

Future Directions

properties

IUPAC Name |

4-(isocyanatomethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-5-8-1-3-9(4-2-8)6-11-7-12/h1-4H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTZABNGCRVJCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733839 |

Source

|

| Record name | 4-(Isocyanatomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Isocyanatomethyl)benzonitrile | |

CAS RN |

1205556-81-5 |

Source

|

| Record name | 4-(Isocyanatomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B580261.png)

![1,3,9-Triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B580272.png)

![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/structure/B580273.png)